2-(1-Phenylethoxy)benzonitrile
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Overview
Description
2-(1-Phenylethoxy)benzonitrile is an organic compound characterized by the presence of a benzonitrile group attached to a phenylethoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Phenylethoxy)benzonitrile typically involves the condensation of 1-phenylethyl alcohol with 2-cyanophenol. This reaction is mediated by triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) under mild conditions . The reaction mixture is subjected to silica gel column chromatography to isolate the product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis, with optimizations for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Phenylethoxy)benzonitrile can undergo various chemical reactions, including:
Oxidation: The phenylethoxy group can be oxidized to form corresponding ketones or carboxylic acids.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for the reduction of nitriles to amines.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
2-(1-Phenylethoxy)benzonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of advanced materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 2-(1-Phenylethoxy)benzonitrile involves its interaction with various molecular targets. The nitrile group can form coordination complexes with transition metals, making it useful in catalysis and materials science . The phenylethoxy moiety can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s behavior in biological systems.
Comparison with Similar Compounds
2-Hydroxybenzonitrile (Salicylonitrile): Similar structure but with a hydroxyl group instead of a phenylethoxy group.
4-Cyanophenol: Another nitrile compound with a hydroxyl group in the para position.
3-Cyanophenol: Similar to 4-cyanophenol but with the nitrile group in the meta position.
Uniqueness: 2-(1-Phenylethoxy)benzonitrile is unique due to the presence of both a nitrile group and a phenylethoxy moiety, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other nitrile compounds.
Properties
Molecular Formula |
C15H13NO |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
2-(1-phenylethoxy)benzonitrile |
InChI |
InChI=1S/C15H13NO/c1-12(13-7-3-2-4-8-13)17-15-10-6-5-9-14(15)11-16/h2-10,12H,1H3 |
InChI Key |
SFKUHQBTHQVXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)OC2=CC=CC=C2C#N |
Origin of Product |
United States |
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